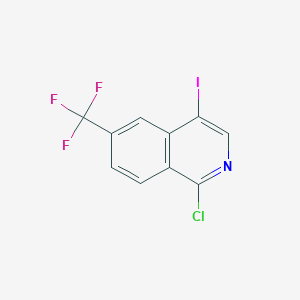
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the isoquinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
- Substituted isoquinolines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or alkyl groups replacing the iodine atom .
Applications De Recherche Scientifique
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
- 1-Chloro-4-iodo-6-(trifluoromethyl)quinoline
- 1-Chloro-4-iodo-6-(trifluoromethyl)benzene
- 1-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Comparison: Compared to other similar compounds, 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline exhibits unique properties due to the isoquinoline ring system. This structure provides additional sites for functionalization and potential biological activity. The combination of chlorine, iodine, and trifluoromethyl groups further enhances its reactivity and versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C10H4ClF3IN |
|---|---|
Poids moléculaire |
357.50 g/mol |
Nom IUPAC |
1-chloro-4-iodo-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF3IN/c11-9-6-2-1-5(10(12,13)14)3-7(6)8(15)4-16-9/h1-4H |
Clé InChI |
CWEYEQYWHCVTDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
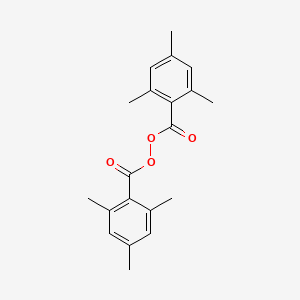
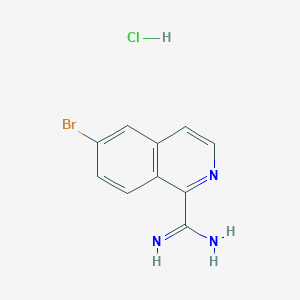
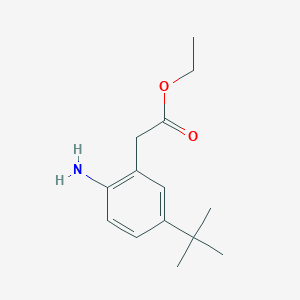
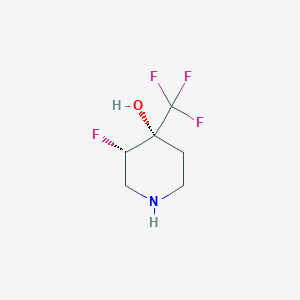

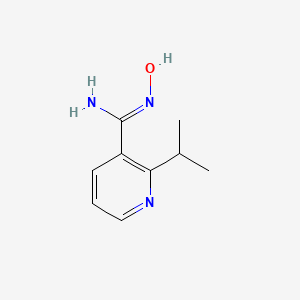
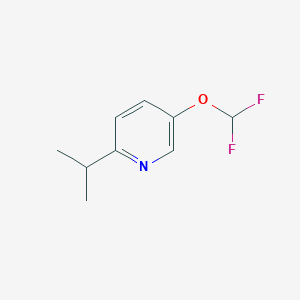
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

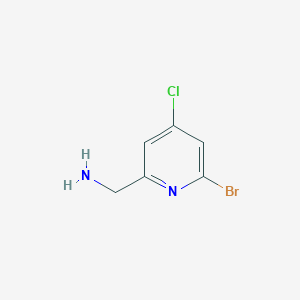
![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
